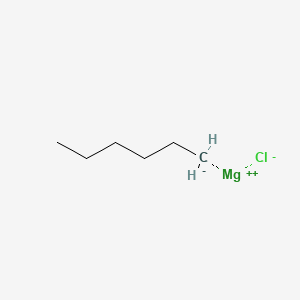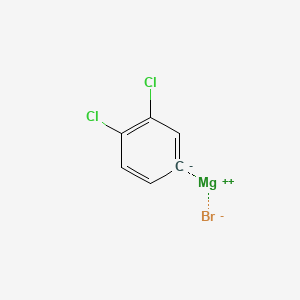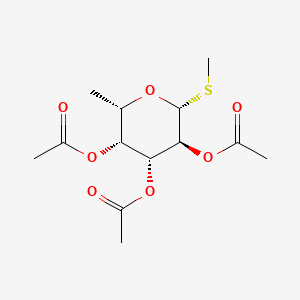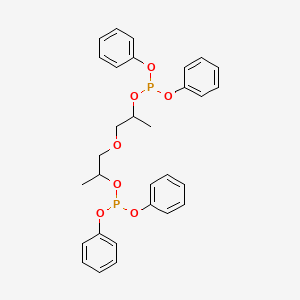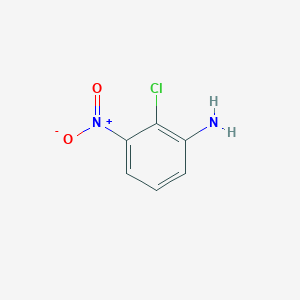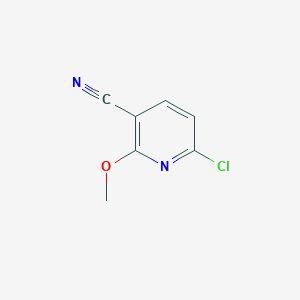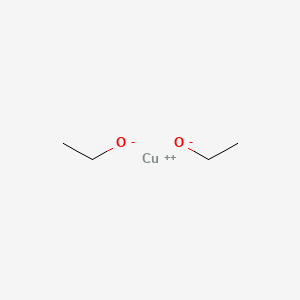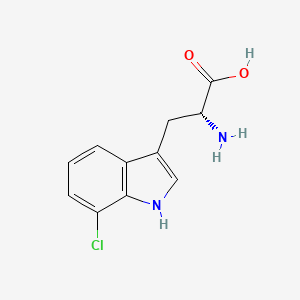
7-氯-D-色氨酸
描述
7-chloro-D-tryptophan is a chemical compound with the molecular formula C11H11ClN2O2 . It has an average mass of 238.670 Da and a monoisotopic mass of 238.050903 Da . It is a derivative of tryptophan, an essential amino acid .
Synthesis Analysis
The synthesis of 7-chloro-D-tryptophan involves the use of enzymes such as l-amino acid deaminase (l-AAD) and halogenase . Tryptophan 7-halogenase catalyzes the chlorination of free tryptophan to 7-chlorotryptophan . This is the first step in the antibiotic pyrrolnitrin biosynthesis .Molecular Structure Analysis
The molecular structure of 7-chloro-D-tryptophan includes an indole functional group . The InChI code for 7-chloro-D-tryptophan is 1S/C11H11ClN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16) .Chemical Reactions Analysis
The chemical reactions involving 7-chloro-D-tryptophan are catalyzed by enzymes such as l-AAD and halogenase . These enzymes are used to convert an l-amino acid to halide and an α-keto acid . The optimal activity ratio of l-AAD and halogenase for cell-free biotransformation is between 1:50 and 1:60 .Physical And Chemical Properties Analysis
7-chloro-D-tryptophan has a density of 1.5±0.1 g/cm3, a boiling point of 476.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 78.0±3.0 kJ/mol and a flash point of 242.2±28.7 °C . Its index of refraction is 1.702 .科学研究应用
Mechanistic Insights and Enzymatic Processes
Enzymatic Chlorination : Tryptophan 7-halogenase facilitates the chlorination of free tryptophan to 7-chlorotryptophan, an essential step in antibiotic pyrrolnitrin biosynthesis. Understanding this enzyme's mechanism is crucial, given the prevalence of chlorine in biologically active natural products. Studies using Quantum Mechanical/Molecular Mechanical (QM/MM) methods have provided insights into the reaction mechanism of tryptophan 7-halogenase (Karabencheva‐Christova et al., 2017).
Fermentative Production : Corynebacterium glutamicum has been metabolically engineered for fermentative production of 7-chloro-l-tryptophan. This innovation is significant as about 20% of all pharmaceutical drugs are halogenated. The process utilizes FAD-dependent halogenase and NADH-dependent flavin reductase enzymes (Veldmann et al., 2019).
Structural Insights and Regioselectivity : Structural studies of flavin-dependent tryptophan 7-halogenases like PrnA and RebH have revealed insights into the halogenation mechanism. These enzymes have distinct modules for flavin adenine dinucleotide (FAD) and tryptophan binding, facilitating regioselective chlorination (Zhu et al., 2009), (Dong et al., 2005).
Biosynthetic Pathways and Applications
Pyrrolnitrin Biosynthesis : In Pseudomonas fluorescens, the prnA gene product catalyzes the chlorination of l-tryptophan to form 7-chloro-l-tryptophan, a critical step in pyrrolnitrin biosynthesis. This pathway involves multiple steps where enzymes convert 7-chloro-l-tryptophan to other compounds with antifungal activity (Kirner et al., 1998).
Biosynthetic Incorporation in Proteins : Studies on the biosynthetic incorporation of tryptophan analogues like 7-azatryptophan into proteins, such as staphylococcal nuclease, have shown that these analogues can be incorporated with minimal structural perturbation. This has applications in understanding protein-DNA and protein-protein interactions (Wong & Eftink, 1997).
Chlorination by Flavin-dependent Halogenases : The enzyme RebH, a flavin-dependent halogenase, catalyzes the formation of 7-chlorotryptophan, a step in the biosynthesis of antitumor agent rebeccamycin. Studies have identified a long-lived chlorinating intermediate, suggesting a key role in regiospecific chlorination of substrates (Yeh et al., 2007).
Additional Applications and Insights
Novel Probes in Protein Studies : 7-Azatryptophan, related to 7-chloro-D-tryptophan, has been proposed as a noninvasive in situ probe for protein structure and dynamics. It offers distinct advantages over tryptophan due to its unique spectroscopic properties, making it valuable for studying protein interactions and structures (Négrerie et al., 1990).
FADH2-Dependence in Halogenases : Research on tryptophan 7-halogenase emphasizes its dependence on FADH2 for chlorination and bromination activities. This understanding aids in optimizing conditions for enzymatic reactions involving halogenases (Unversucht et al., 2005).
安全和危害
未来方向
The future directions for 7-chloro-D-tryptophan involve the development of efficient FAD/FADH2 regeneration systems for enzymatic biocatalysis and metabolic pathway optimization . This system could also be applied to the synthesis of other halides and α-keto acids .
Relevant Papers The relevant papers retrieved include a study on the co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system , and a study providing mechanistic insights into the reaction of chlorination of tryptophan catalyzed by tryptophan 7-halogenase .
属性
IUPAC Name |
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587737 | |
| Record name | 7-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-D-tryptophan | |
CAS RN |
75102-74-8 | |
| Record name | 7-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



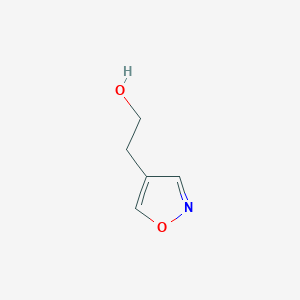
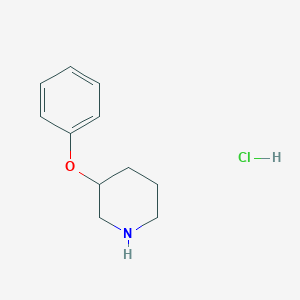
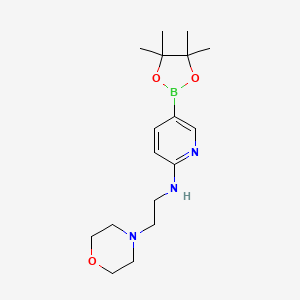
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)
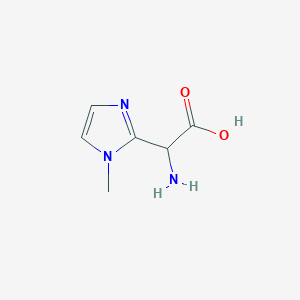
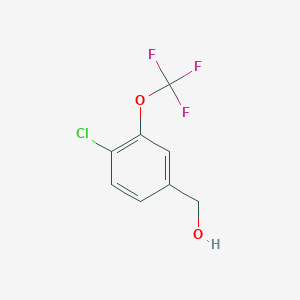
![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
